molecular formula C11H15NO2S B2945061 5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde CAS No. 889973-56-2

5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde

Cat. No. B2945061
CAS RN: 889973-56-2
M. Wt: 225.31
InChI Key: OXNWHJIVCWYBLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of thiophene derivatives, which are known for their diverse biological and pharmacological activities.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde is not fully understood. However, several studies have suggested that this compound may exert its biological activities through the inhibition of various enzymes and proteins involved in cell proliferation and survival. For instance, it has been reported that 5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde may inhibit the activity of topoisomerase II, a critical enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde. For instance, it has been reported that this compound may induce apoptosis, a programmed cell death process, in cancer cells. Moreover, it has also been reported that 5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde may inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde in lab experiments is its potent biological activity against various cancer cell lines, bacteria, and fungi. Moreover, this compound is relatively easy to synthesize and can be obtained in high purity and good yields. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde. One of the potential directions is to investigate the mechanism of action of this compound in more detail, which may provide insights into its potential therapeutic applications. Another direction is to explore the potential use of this compound in combination with other drugs or therapies to enhance its efficacy and reduce its toxicity. Moreover, it may also be interesting to investigate the potential use of 5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde in other fields, such as agriculture and material science.
Conclusion:
In conclusion, 5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound exhibits potent biological activity against various cancer cell lines, bacteria, and fungi, and has been investigated for its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde have been discussed in this paper.

Synthesis Methods

The synthesis of 5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde can be achieved through several methods. One of the most commonly used methods involves the reaction of 5-methylthiophene-2-carboxylic acid with morpholine and formaldehyde in the presence of a catalyst. Another method involves the reaction of 5-methylthiophene-2-carboxaldehyde with morpholine and formaldehyde in the presence of a reducing agent. Both methods have been reported to yield high purity and good yields of the desired product.

Scientific Research Applications

5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde has been widely studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antibacterial activities. Several studies have reported that 5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, this compound has also been reported to possess antifungal and antibacterial activities against various strains of bacteria and fungi.

properties

IUPAC Name

5-methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-9-10(6-11(8-13)15-9)7-12-2-4-14-5-3-12/h6,8H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNWHJIVCWYBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C=O)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.